molecular formula C3H6N4S B091267 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- CAS No. 15217-53-5

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-

Cat. No.: B091267
CAS No.: 15217-53-5
M. Wt: 130.17 g/mol
InChI Key: JLQLTELAOKOFBV-UHFFFAOYSA-N
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Description

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystal Analysis

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its cadmium(II) complex have been extensively studied. The structures revealed a nonplanar thione for the free ligand and a chain structure for the complex, indicating the compound's potential in coordination chemistry and materials science (Askerov et al., 2019).

Energetic High-Nitrogen Compounds

5H-Tetrazole derivatives have been explored as high-energy materials. Specifically, 5-(trinitromethyl)-2H-tetrazole and its derivatives were synthesized and characterized, showing promise as energetic materials with applications in various industries, including defense and space exploration (Haiges & Christe, 2013).

Synthetic Pathways in Organic Chemistry

A common synthetic route for 5H-Tetrazole derivatives, leading to various acyclic and cyclic C-nucleosides, has been reported. This demonstrates the compound's role in the synthesis of structurally complex molecules with potential applications in pharmaceuticals and biochemistry (Belkadi & Othman, 2006).

Synthesis and Medicinal Applications

The synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles show that these compounds have potential applications in cancer treatment. Several compounds in this category have been found to inhibit leukemia and breast cancer cell growth (Gundugola et al., 2010).

Anti-corrosion Mechanism

The anti-corrosion mechanism of tetrazole derivatives for steel in acidic media has been studied. These derivatives are found to be highly effective as corrosion inhibitors, indicating their potential in material science and engineering (Tan et al., 2020).

Synthesis and Antibacterial Evaluation

Novel 1-phenyl-1h-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial properties. The findings highlight their potential in developing new antibacterial agents, indicating the compound's importance in medicinal chemistry and pharmacology (Mekky & Thamir, 2019).

Safety and Hazards

The safety information for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

Mechanism of Action

1-Ethyl-5-mercaptotetrazole, also known as 1-ethyl-2H-tetrazole-5-thione or 1-ethyl-1h-1,2,3,4-tetrazole-5-thiol, is a chemical compound with the molecular formula C3H6N4S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name

1-ethyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQLTELAOKOFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=S)N=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073402
Record name 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15217-53-5
Record name 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15217-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does 1-ethyl-1H-tetrazole-5-thiol impact the electrical properties and stability of silver bromide iodide T-grain emulsions?

A: The research paper demonstrates that 1-ethyl-1H-tetrazole-5-thiol, when used as an antifoggant, significantly influences the electrical properties of silver bromide iodide T-grain emulsions []. Specifically, it was observed to increase both electron conductivity and hole conductivity within the emulsion []. This alteration in electrical properties is directly linked to enhanced stability and anti-fogging properties of the emulsion []. While the exact mechanism wasn't fully elucidated in this study, the findings suggest that 1-ethyl-1H-tetrazole-5-thiol likely interacts with the silver halide surface, influencing charge carrier mobility and recombination rates. This interaction ultimately contributes to a reduction in unwanted fogging and improved image quality.

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